Metocurine iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metocurine iodide is an aromatic ether.

Metocurine iodide is a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent. It is used as an anesthesia adjunct to induce skeletal muscle relaxation and to reduce the intensity of muscle contractions in convulsive therapy Metocurine iodide has a moderate risk of inducing histamine release and has some ganglion blocking activity. Metocurine iodide can be used most advantageously if muscle twitch response to peripheral nerve stimulation is monitored to assess degree of muscle relaxation. Metocurine Iodide is no longer available on the US market.

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Iodine Quantification

- Analytical Techniques for Iodine : A review of analytical methods for quantifying iodine in various matrices highlights the importance of iodine in human nutrition and the need for reliable and inexpensive methods for iodine determination, especially in developing countries. This is pertinent considering iodine's role in various iodide compounds, including Metocurine Iodide (Shelor & Dasgupta, 2011).

Environmental and Biogeochemical Studies

- Iodine in Environmental Studies : Research on the sorption and transport of iodine species in sediments from the Savannah River and Hanford Sites provides insights into the complex biogeochemical cycling of iodine. Understanding these processes is critical for assessing environmental risks associated with iodine, including iodide derivatives (Hu, Zhao, Moran, & Seaman, 2005).

Nuclear Medicine and Imaging

- Sodium/Iodide Symporter in Nuclear Medicine : A study explores the use of radioiodines, including iodide ions, in thyroid function tests and treatments for thyroid diseases. The sodium/iodide symporter's role in thyroid cancer cells underlines the importance of iodide in nuclear medicine (Youn, Jeong, & Chung, 2010).

Materials Science and Technology

- Radiological Gas Capture : Research on silver-mordenite for radiological gas capture from complex streams discusses the selective capture of radiological iodine, which is relevant to the understanding of iodide interactions in various scientific applications (Nenoff, Rodriguez, Soelberg, & Chapman, 2014).

Environmental Monitoring

- Iodide Detection in Seawater : A study discusses a portable multi-syringe flow system for spectrofluorimetric determination of iodide in seawater. This research is significant for environmental monitoring and understanding the distribution of iodide in marine environments (Frizzarin, Aguado, Portugal, Moreno, Estela, Rocha, & Cerdà, 2015).

Eigenschaften

CAS-Nummer |

7601-55-0 |

|---|---|

Produktname |

Metocurine iodide |

Molekularformel |

C40H48I2N2O6 |

Molekulargewicht |

906.6 g/mol |

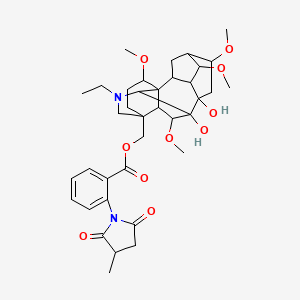

IUPAC-Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |

InChI |

InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1 |

InChI-Schlüssel |

DIGFQJFCDPKEPF-OIUSMDOTSA-L |

Isomerische SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

melting_point |

267-270 |

Andere CAS-Nummern |

7601-55-0 |

Verwandte CAS-Nummern |

5152-30-7 (Parent) |

Synonyme |

dimethyl dl-curine dimethochloride dimethyl-L-curine dimethochloride dimethyl-L-curine dimethoiodide dimethylchondrocurarine dimethylcurarine dimethochloride dimethylcurine DMCDM metocurine metocurine dichloride metocurine dichloride(1alpha)-isomer metocurine dichloride, (1'alpha)-isomer metocurine dichloride, (1beta)-(+-)-isomer metocurine dihydroxide metocurine diiodide metocurine diiodide, (1beta)-(+-)-isomer metocurine diiodide, (1beta)-isomer metocurine iodide metocurine, (1'alpha)-isomer metocurine, (1beta)-isomer Metubine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)

![6-Methylene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1208891.png)

![4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)

![5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1208894.png)